2-(Cyclopropylmethoxy)benzoic acid
Overview
Description
“2-(Cyclopropylmethoxy)benzoic acid” is an organic compound with the molecular weight of 192.21 . It is a liquid in physical form .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylmethoxy)benzoic acid” consists of a benzoic acid group attached to a cyclopropylmethoxy group . The InChI code for this compound is1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13)
. Physical And Chemical Properties Analysis
“2-(Cyclopropylmethoxy)benzoic acid” is a liquid in physical form . It has a molecular weight of 192.21 .Scientific Research Applications
Complex Formation and Drug Delivery Systems
- Benzoic acid derivatives, including 2-(Cyclopropylmethoxy)benzoic acid, have been studied for their potential in forming non-covalent complexes with cyclodextrins. These complexes have shown promise in drug delivery systems due to their stability in both aqueous and solid states (Dikmen, 2021).
Pharmaceutical Research and Synthesis
- Research has focused on the synthesis of benzoic acid derivatives for pharmaceutical applications. This includes the development of novel benzoic acid ester derivatives as potent inhibitors in respiratory diseases (Armani et al., 2014).
Analytical Chemistry and Spectroscopy
- Studies have utilized benzoic acid derivatives in analytical chemistry, specifically in mass spectrometry for the analysis of complex molecular structures (Moolayil et al., 2006).
Advanced Materials Science
- Research in materials science has explored the use of benzoic acid derivatives in doping polyaniline, a conducting polymer, demonstrating the potential of these derivatives in the field of advanced materials (Amarnath & Palaniappan, 2005).
Organic Synthesis and Catalysis
- Benzoic acid derivatives are integral in organic synthesis and catalysis. Studies have focused on C–H bond functionalization of benzoic acids, providing tools for step-economical organic synthesis (Li et al., 2016).
Luminescent Properties in Coordination Compounds
- The luminescent properties of lanthanide coordination compounds using benzoic acid derivatives have been investigated, highlighting the influence of electron-withdrawing and electron-donating groups on photophysical properties (Sivakumar et al., 2010).
Environmental Chemistry and Toxicity
- Studies on benzoic acid derivatives have also included environmental chemistry aspects, specifically assessing the toxicity and impact of these compounds on the environment and human health (Gorokhova et al., 2020).
properties
IUPAC Name |
2-(cyclopropylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRVQDXLBTTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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